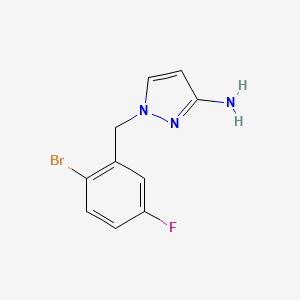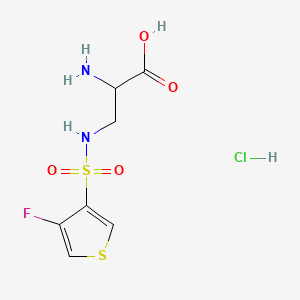
2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride is a versatile chemical compound with myriad applications in scientific research. This compound is known for its unique structural features, which include an amino group, a fluorothiophene ring, and a sulfonamido group. These features make it a valuable tool in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride typically involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields racemic 2-amino-3-(heteroaryl)propanoic acids, which can then be further modified to introduce the fluorothiophene and sulfonamido groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for maximum yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The sulfonamido group can be reduced to form amines.
Substitution: The fluorine atom on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted thiophene compounds. These products can be further utilized in different applications, including drug development and material science.
Scientific Research Applications
2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein interactions.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structural features allow it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-chlorothiophene-3-sulfonamido)propanoic acid hydrochloride
- 2-Amino-3-(4-bromothiophene-3-sulfonamido)propanoic acid hydrochloride
- 2-Amino-3-(4-methylthiophene-3-sulfonamido)propanoic acid hydrochloride
Uniqueness
2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride stands out due to the presence of the fluorine atom on the thiophene ring. This fluorine atom imparts unique electronic properties to the compound, making it more reactive and versatile in various chemical reactions compared to its chloro, bromo, and methyl analogs .
Properties
Molecular Formula |
C7H10ClFN2O4S2 |
|---|---|
Molecular Weight |
304.8 g/mol |
IUPAC Name |
2-amino-3-[(4-fluorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H9FN2O4S2.ClH/c8-4-2-15-3-6(4)16(13,14)10-1-5(9)7(11)12;/h2-3,5,10H,1,9H2,(H,11,12);1H |
InChI Key |
NVUKSFUMEMRBRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)S(=O)(=O)NCC(C(=O)O)N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


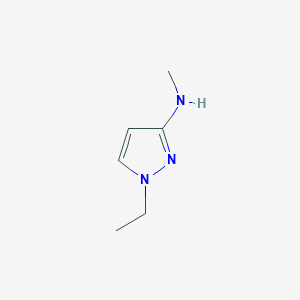
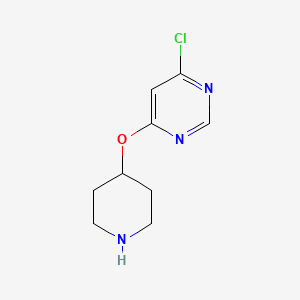
![tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate](/img/structure/B13485665.png)
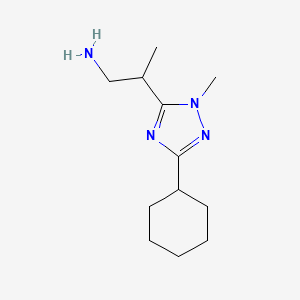
![1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13485676.png)
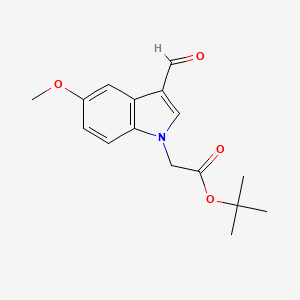
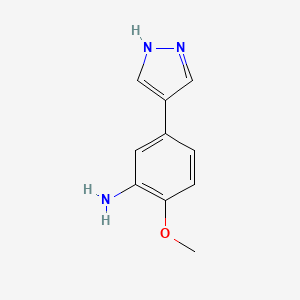
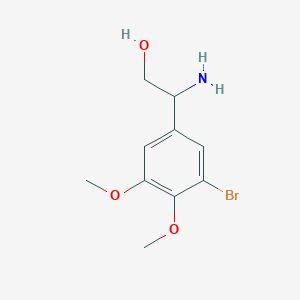

![Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13485706.png)
![2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13485709.png)
![3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B13485711.png)
